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Compound of Interest

Compound Name: 4-Chloroquinoline-3-carbaldehyde

Cat. No.: B1363059 Get Quote

An In-depth Technical Guide to 4-Chloroquinoline-3-carbaldehyde: A Cornerstone

Intermediate in Heterocyclic Synthesis

Introduction
4-Chloroquinoline-3-carbaldehyde is a bifunctional heterocyclic compound that has emerged

as a pivotal building block in synthetic organic and medicinal chemistry. Its structure, featuring

a quinoline core functionalized with both a reactive aldehyde group and a labile chlorine atom,

offers a versatile platform for constructing complex molecular architectures. This dual reactivity

allows for selective and sequential modifications, making it an invaluable intermediate in the

synthesis of a wide array of fused heterocyclic systems and novel chemical entities.[1] Its utility

is particularly pronounced in the field of drug discovery, where the quinoline scaffold is a well-

established pharmacophore present in numerous therapeutic agents, including those with

antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This guide

provides a comprehensive overview of its molecular structure, physicochemical properties,

synthesis, reactivity, and applications, tailored for researchers and scientists in drug

development.

Molecular Structure and Physicochemical
Properties
The molecular structure of 4-Chloroquinoline-3-carbaldehyde consists of a bicyclic quinoline

ring system. An electrophilic carbaldehyde (formyl) group is attached at the C-3 position, and a
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chlorine atom, susceptible to nucleophilic substitution, is located at the C-4 position.[1] This

strategic placement of functional groups dictates the compound's chemical behavior and its

utility as a synthetic precursor.

Key Physicochemical Data
The essential properties of 4-Chloroquinoline-3-carbaldehyde are summarized in the table

below for quick reference.

Property Value References

Molecular Formula C₁₀H₆ClNO [5]

Molecular Weight 191.61 g/mol [1][5][6]

CAS Number 201420-30-6 [1][5]

IUPAC Name
4-chloroquinoline-3-

carbaldehyde

Appearance Solid

Boiling Point 324.2 °C

SMILES
C1=CC=C2C(=C1)C(=C(C=N2

)C=O)Cl

InChI Key
PTCAOHUEDACTEB-

UHFFFAOYSA-N
[1]

Synthesis and Chemical Reactivity
The synthesis and reactivity of 4-Chloroquinoline-3-carbaldehyde are central to its

application in chemical research.

Synthetic Methodologies
The most prevalent and efficient method for synthesizing 4-chloroquinoline-3-carbaldehydes

is the Vilsmeier-Haack reaction.[1][2][7] This reaction involves the formylation of an electron-

rich aromatic precursor, typically an acetanilide or a related derivative, using the Vilsmeier

reagent. The Vilsmeier reagent is an electrophilic iminium salt generated in situ from a
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formamide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus

oxychloride, POCl₃).[7] The reaction proceeds through electrophilic substitution followed by

cyclization and hydrolysis to yield the target aldehyde.[7] This method is highly versatile and

allows for the preparation of various substituted quinoline-3-carbaldehydes.[7]

Another synthetic approach involves the directed lithiation of 4-chloroquinoline. The chlorine

atom at the C-4 position can direct lithiation to the C-3 position at low temperatures using a

strong base like lithium diisopropylamide (LDA). The resulting 4-chloro-3-lithioquinoline

intermediate, a potent nucleophile, can then be quenched with a formylating agent to introduce

the aldehyde group.[1]

Dual Chemical Reactivity
The synthetic power of 4-Chloroquinoline-3-carbaldehyde stems from its two distinct reactive

sites, which can be manipulated selectively.[1]

Reactions at the Aldehyde Group (C-3): The formyl group is a classic electrophilic center. It

readily participates in condensation reactions with various nucleophiles, such as primary

amines and hydrazines, to form the corresponding imines (Schiff bases) and hydrazones.[1]

[8] It also undergoes olefination reactions like the Wittig reaction to produce vinyl-substituted

quinolines.[1][2] These transformations are fundamental for extending the molecular

framework.

Reactions at the Chloro Group (C-4): The chlorine atom is a good leaving group and is highly

susceptible to nucleophilic aromatic substitution. This allows for its displacement by a wide

range of nucleophiles, including amines, thiols, and alkoxides, enabling the introduction of

diverse functionalities at the C-4 position.[1] Furthermore, this site is amenable to modern

cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the

formation of carbon-carbon bonds and the synthesis of complex biaryl structures.[1]

This dual reactivity provides a strategic advantage, allowing for a diversity-oriented synthesis

approach to generate libraries of complex quinoline-based heterocycles. For instance, a

reaction with hydrazine can lead to the formation of pyrazolo[4,3-c]quinolines, a class of

compounds with recognized biological potential.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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